Phosphoryl fluoride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

phosphoryl fluoride NIST standard reference data

Core Identifiers and Thermochemical Data

The table below summarizes the fundamental identifying information and key thermochemical properties for phosphoryl fluoride as listed in the NIST database.

| Property | Value | Reference & Comments |

|---|---|---|

| Chemical Formula | F₃OP | [1] |

| Molecular Weight | 103.9684 g/mol | [1] |

| CAS Registry Number | 13478-20-1 | [1] |

| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 kJ/mol | [1] Data reviewed in Dec. 1969 |

| Standard Entropy (S°gas, 1 bar) | 285.41 J/(mol·K) | [1] Data reviewed in Dec. 1969 |

Gas Phase Heat Capacity

The temperature dependence of the gas phase heat capacity is provided by NIST using the Shomate Equation, with different parameters for two temperature ranges [2]. The equation is: Cp° = A + Bt + Ct² + D*t³ + E/t² (where t = temperature in K / 1000)

The parameters for the Shomate Equation are as follows:

| Temperature Range | 298 K - 1100 K | 1100 K - 6000 K |

|---|---|---|

| A | 40.13209 | 107.0083 |

| B | 152.4223 | 0.601463 |

| C | -133.0863 | -0.121447 |

| D | 41.85757 | 0.008394 |

| E | -0.539184 | -6.730131 |

| F | -1273.710 | -1304.722 |

| G | 291.0395 | 387.2346 |

| H | -1254.250 | -1254.250 |

| Reference | Chase, 1998 | Chase, 1998 |

Ion Energetics and Clustering Data

NIST also compiles data on the energy required to remove an electron (ionization energy) and the thermodynamics of reactions between POF₃ and various anions [1]. The diagram below illustrates the types of gas phase ion data available.

NIST provides evaluated data for gas phase ion energetics and clustering reactions.

The following table details the gas phase ion clustering data, which measures the binding enthalpy between this compound and different anions.

| Anion | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | ΔrS° (J/(mol·K)) | Method |

|---|---|---|---|---|

| F⁻ | 200.0 ± 8.4 | 168.0 ± 8.4 | 110.0 | IMRE [3] |

| CN⁻ | 98.3 ± 4.2 | 61.1 ± 2.1 | 130.0 | IMRE [1] |

| Cl⁻ | 58.2 ± 8.4 | 32.0 ± 8.4 | 88.0 | IMRE [3] |

Experimental Methodologies

The quantitative data in the NIST database is derived from several advanced experimental techniques:

- Ion Cyclotron Resonance (ICR) and High-Pressure Mass Spectrometry: These techniques were used to measure the ion clustering and gas-phase Lewis acid-base interaction data. The studies determined the reaction enthalpies (ΔrH°) and free energies (ΔrG°) directly from equilibrium measurements [1] [3].

- Photoelectron (PE) Spectroscopy and Electron Ionization (EI): These methods were primarily used to determine the ionization energy (IE) of POF₃, with values reported between 12.75 eV and 13.34 eV from different experiments [1].

- Compilation and Review: The thermochemical data, such as the standard enthalpy of formation and gas phase heat capacity, are based on compilations and critical reviews of existing experimental data, most recently reviewed by Chase (1998) [1] [2].

References

phosphoryl fluoride formation enthalpy and thermochemistry

Thermochemical & Thermodynamic Data

The following tables consolidate key thermochemical and thermodynamic properties of phosphoryl fluoride from the NIST Chemistry WebBook [1] [2].

Table 1: Standard Thermochemical Properties of this compound (Gas Phase)

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 | kJ/mol | [1] [2] |

| Standard Entropy (S°gas, 1 bar) | 285.41 | J/mol·K | [1] [2] |

| Molecular Weight | 103.9684 | g/mol | [1] [2] |

Table 2: Gas Phase Heat Capacity Shomate Equation Parameters

The heat capacity (Cp°), standard enthalpy (H° - H°298.15), and standard entropy (S°) can be calculated using the Shomate Equation for the specified temperature ranges [1] [2]:

Cp° = A + B*t + C*t² + D*t³ + E/t² (where t = T(K)/1000)

| Parameter | Temperature Range 298 - 1100 K | Temperature Range 1100 - 6000 K |

|---|---|---|

| A | 40.13209 | 107.0083 |

| B | 152.4223 | 0.601463 |

| C | -133.0863 | -0.121447 |

| D | 41.85757 | 0.008394 |

| E | -0.539184 | -6.730131 |

| F | -1273.710 | -1304.722 |

| G | 291.0395 | 387.2346 |

| H | -1254.250 | -1254.250 |

Table 3: Gas Phase Ion Energetics Data

| Property | Value | Units | Reference |

|---|---|---|---|

| Ionization Energy (IE) | 12.76 ± 0.01 | eV | [2] |

| Proton Affinity | 694.0 | kJ/mol | [2] |

| Gas Basicity | 664.2 | kJ/mol | [2] |

Reaction Thermochemistry & Lewis Acidity

This compound acts as a Lewis acid, forming adducts with various anions. The following table summarizes the thermodynamics for these reactions in the gas phase [3] [2].

Table 4: Enthalpy and Gibbs Free Energy of Adduct Formation with Anions

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| F⁻ + POF₃ → [F⁻ • POF₃] | 200.0 ± 8.4 | 168.0 ± 8.4 | IMRE | [3] [2] |

| CN⁻ + POF₃ → [CN⁻ • POF₃] | 98.3 ± 4.2 | 61.1 ± 2.1 | IMRE | [3] [2] |

| Cl⁻ + POF₃ → [Cl⁻ • POF₃] | 58.2 ± 8.4 | 32.0 ± 8.4 | IMRE | [3] [2] |

This data establishes a clear fluoride affinity trend, which is a key measure of Lewis acidity.

Relationships and Reactivity

The following diagrams synthesize the information to show the core relationships and chemical behavior of this compound.

Overview of this compound's key properties and reactivity.

Synthesis and Hydrolysis

A primary method of synthesizing POF₃ is through the controlled hydrolysis of phosphorus pentafluoride (PF₅) [4]. The compound itself is moisture-sensitive and undergoes a step-wise hydrolysis, which is a critical aspect of its reactivity [4].

Key synthesis and step-wise hydrolysis pathway of POF₃ [4].

Key Insights for Research & Development

- High Toxicity and Corrosivity: this compound is a highly toxic and corrosive gas that reacts with water to produce hydrogen fluoride (HF) [4] [5]. Appropriate safety measures, including the use of proper personal protective equipment and fume hoods, are essential.

- Applications in Synthesis: POF₃ is used as a chemical intermediate and fluorinating agent [6]. Its reactivity is also leveraged in modern phosphorus fluoride exchange (PFEx) click chemistry to synthesize phosphoramidates and other compounds, useful in drug discovery and material science [7].

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound – Knowledge and References [taylorandfrancis.com]

- 6. Cas 13478-20-1,this compound [lookchem.com]

- 7. for producing phosphoramidate using phosphorus Protocol ... fluoride [pubmed.ncbi.nlm.nih.gov]

basic physical chemistry of phosphoryl fluoride

Fundamental Physical and Chemical Properties

Table 1: Basic Physical Properties of Phosphoryl Fluoride (POF₃) [1] [2]

| Property | Value |

|---|---|

| Chemical Formula | POF₃ |

| Molar Mass | 103.9684 g/mol |

| Appearance | Colourless gas |

| Boiling Point | -39.7 °C |

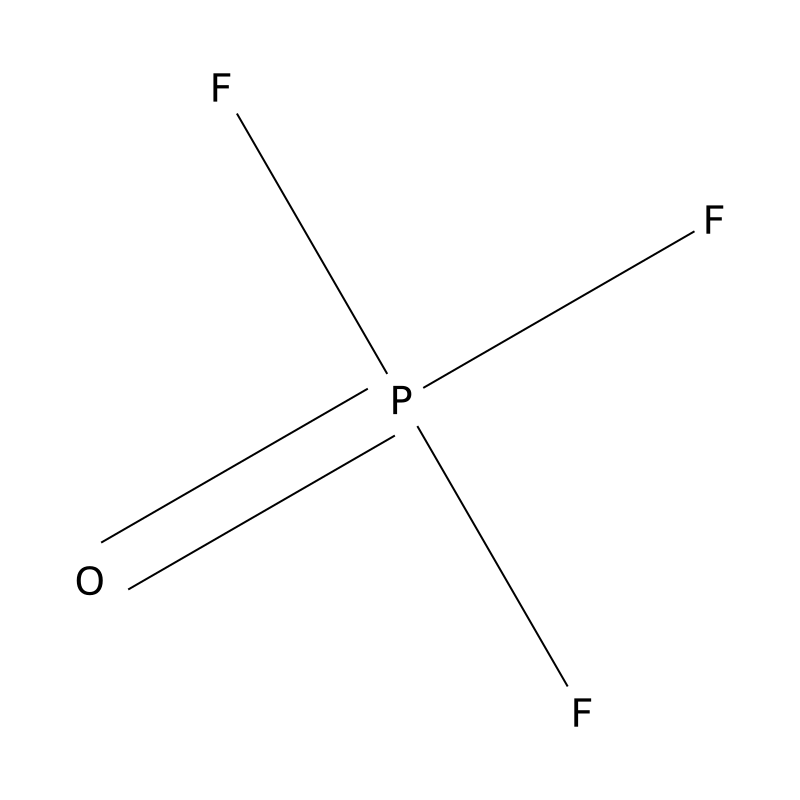

| Structure | Tetrahedral at the P atom |

| Molecular Dipole Moment | 1.76 D |

Table 2: Selected Gas Phase Thermodynamic Data (Shomate Equation Parameters) [2] The standard enthalpy of formation (ΔH°f) is -1254.25 kJ/mol. [2] The heat capacity (Cp) is calculated using the Shomate equation: Cp° = A + Bt + Ct² + Dt³ + E/t² (where t = T/1000).*

| Parameter | Temperature Range 298 - 1100 K | Temperature Range 1100 - 6000 K |

|---|---|---|

| A | 40.13209 | 107.0083 |

| B | 152.4223 | 0.601463 |

| C | -133.0863 | -0.121447 |

| D | 41.85757 | 0.008394 |

| E | -0.539184 | -6.730131 |

Synthesis and Key Chemical Reactions

The established laboratory-scale synthesis for POF₃ involves the controlled gas-phase hydrolysis of phosphorus pentafluoride (PF₅) [1] [3]. Below is a detailed experimental protocol and a diagram of its core hydrolysis pathway.

Experimental Protocol: Synthesis via PF₅ Hydrolysis [3]

- Objective: To prepare this compound (POF₃) in a flow system, minimizing hydrogen fluoride (HF) impurity.

- Reaction: PF₅ + H₂O → POF₃ + 2HF

- Procedure:

- Set up a continuous flow reactor equipped with suitable gas-handling components resistant to HF corrosion (e.g., Monel or nickel).

- Introduce a regulated stream of phosphorus pentafluoride (PF₅) gas into the reactor.

- Simultaneously, introduce a stoichiometrically controlled amount of water vapor.

- Pass the gaseous reaction products through an adsorption column packed with granulated sodium fluoride (NaF). Sodium fluoride reacts with HF to form sodium hydrogen bifluoride (NaHF₂), effectively scrubbing it from the gas stream.

- Collect the purified POF₃ gas. The described setup can produce up to 40 grams of POF₃ per hour.

- Purification & Analysis: The product can be freed from HF to a level below 0.1 vol%. The yield can be affected by side reactions, so analysis via techniques like IR spectroscopy or gas chromatography is recommended to confirm purity.

The following diagram illustrates the core chemical transformation in this synthesis and the primary purification step.

Core synthesis and purification workflow for POF₃.

Hydrolysis and Reaction Chemistry

This compound is readily hydrolyzed by water, proceeding stepwise through fluorophosphoric acids to ultimately yield orthophosphoric acid [1].

The stepwise hydrolysis pathway of POF₃ in aqueous solution proceeds as follows [1]:

- POF₃ + H₂O → HPO₂F₂ (Difluorophosphoric Acid) + HF

- HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric Acid) + HF

- H₂PO₃F + H₂O → H₃PO₄ (Orthophosphoric Acid) + HF

This reactivity with protic solvents extends to alcohols, with which it also reacts [1]. Furthermore, POF₃ reacts with dimethylamine to produce dimethylaminophosphoryl difluoride ((H₃C)₂N−P(=O)F₂) and can undergo disproportionation to form difluorophosphate (PO₂F₂⁻) and hexafluorophosphate (PF₆⁻) ions [1].

Relevance in Biochemistry and Drug Development

While POF₃ itself is highly toxic and corrosive [1], its structural and reactivity motifs are highly relevant in modern chemical biology.

1. Metal Fluorides as Phosphate Mimetics in Enzymology Complexes of aluminum fluoride (AlF₃) and magnesium fluoride (MgF₃) are well-established as transition state analogs for phosphoryl transfer enzymes [4]. These anionic species mimic the transferring phosphoryl group (PO₃⁻) due to their similar geometry and charge, allowing researchers to trap and study enzyme-substrate complexes using X-ray crystallography, cryo-EM, and NMR [4]. Scandium tetrafluoride (ScF₄⁻) is a newly introduced metal fluoride that provides a strong anomalous signal with soft X-rays, enhancing structural studies [4].

2. The Rise of Organophosphorus(V) Fluoride Chemistry Organophosphorus compounds featuring a P(V)-F bond, which includes POF₃-derived structures, are experiencing a resurgence. Phosphorus Fluoride Exchange (PFEx) has been recognized as a powerful click chemistry reaction, enabling the facile connection of complex molecules [5].

These compounds are now used as:

- Covalent inhibitors and probes: The P-F bond is sufficiently stable for storage and trafficking but can be hydrolyzed or undergo transesterification under physiological conditions, making it useful for targeted activity [5].

- Imaging agents: The ability to incorporate a fluorine-18 radionuclide makes them attractive for Positron Emission Tomography (PET) imaging [5].

Table 3: Applications of P(V)-F Motifs in Chemical Biology [5]

| Application | Key Feature | Example/Utility |

|---|---|---|

| Enzyme Inhibition/Probing | Hydrolytic susceptibility under specific conditions | Trapping active enzyme conformations; studying phosphoryl transfer. |

| PFEx Click Chemistry | Specific fluoride exchange reactivity | Modular ligation for drug discovery and bioconjugation. |

| Molecular Imaging | Incorporation of ¹⁸F radionuclide | Development of novel PET tracers. |

Safety and Handling Considerations

This compound is a poisonous and corrosive gas [1]. Its primary hazard involves reaction with water (including moisture in air or tissues) to produce hydrogen fluoride (HF), a highly toxic and corrosive acid [1] [6]. Standard safety procedures for handling hazardous gases must be followed, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified fume hood). Always consult the relevant Safety Data Sheet (SDS) before working with this compound [1].

Key Insights for Researchers

- Synthetic Control: The flow-system synthesis using NaF scrubbing is the method of choice for producing high-purity POF₃ with minimal HF contamination [3].

- Versatile Reactivity: Its stepwise hydrolysis and reactions with nucleophiles like amines make it a valuable precursor to a range of fluorophosphates and phosphorus-based ligands [1].

- Biological Toolbox: Understanding the chemistry of POF₃ and the P(V)-F motif provides a foundation for utilizing advanced tools like metal fluoride complexes in structural biology and PFEx in bioconjugation [4] [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. Synthesis of this compound [hero.epa.gov]

- 4. Metal fluorides—multi-functional tools for the study of ... [sciencedirect.com]

- 5. The resurgence of organophosphorus fluoride chemistry [sciencedirect.com]

- 6. This compound – Knowledge and References [taylorandfrancis.com]

Structural & Physical Properties of Phosphoryl Fluoride

Basic Identifiers

- Chemical Formula: POF₃

- Molar Mass: 103.9684 g/mol

- Appearance: Colorless gas

- Boiling Point: -39.7 °C [1]

Molecular Geometry & Bonding

- Primary Structure: Tetrahedral geometry around the phosphorus atom [1]

- Reactivity: Hydrolyzes in aqueous solution, proceeding through difluorophosphate (HPO₂F₂) and monofluorophosphate (H₂PO₃F) intermediates to yield orthophosphate (H₃PO₄) [1]

Experimental Spectroscopic Data

Vibrational Spectroscopy (Raman & IR)

- P-F Bond Detection: Best confirmed by ¹⁹F NMR or XPS; Raman spectroscopy shows weak signals for P-F bonds [2]

- Bond Stability: PO₃F bonds are stable at low temperatures; no evidence for PO₂F₂ species in glasses [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopy Parameters for Fluorinated Compounds

| Nucleus | Chemical Shift Range | Key Application | Experimental Notes |

|---|---|---|---|

| ¹⁹F | ~500 ppm [3] | Direct quantification of POF₃ and derivatives; tracking hydrolysis [3] | Broad range minimizes signal overlap; no solvent interference |

| ³¹P | Information missing | Probing phosphorus coordination environment | Information missing |

Mass Spectrometry & Gas Phase Data

Table 2: Gas Phase Thermochemistry & Energetics [4]

| Parameter | Value | Conditions |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 kJ/mol | Data reviewed in Dec. 1969 |

| Standard Entropy (S°gas, 1 bar) | 285.41 J/mol·K | Data reviewed in Dec. 1969 |

| Ionization Energy (IE) | 12.76 ± 0.01 eV | Evaluated data |

| Proton Affinity | 694.0 kJ/mol | Review data |

Detailed Experimental Protocols

¹⁹F NMR Spectroscopy for Quantification

This method is ideal for directly analyzing phosphoryl fluoride and its hydrolysis products without needing identical reference standards [3].

- Sample Preparation: Dissolve sample in dimethylsulfoxide-d₆ or appropriate aqueous buffer. Use trifluoroacetic acid (TFA, δ = -75.0 ppm) as an internal standard for quantification and referencing [3].

- Instrument Parameters:

- Pulse Sequence: Use a 90° pulse angle (zgfhigqn Bruker pulse program)

- Relaxation Delay (D1): 20 seconds to ensure complete T1 relaxation

- Scans: 512 scans for optimal signal-to-noise ratio

- Spectral Width: 95-125 ppm, adjusted for specific analyte

- Data Points: 65536

- Temperature: 300 K [3]

- Quantification: Integrate peaks and compare the area to the internal standard. The interday precision should be better than 1.2% RSD [3].

X-Ray Photoelectron Spectroscopy (XPS) for P-F Bonds

- Application: Provides direct evidence of P-F bonds [2]

- Procedure: Standard XPS analysis of the F 1s and P 2p core levels can confirm the presence and chemical environment of P-F bonds.

Critical Safety & Handling Procedures

This compound is a poisonous and corrosive gas that can form hydrofluoric acid (HF) upon contact with moisture [1].

- Primary Hazards: Toxic upon inhalation, corrosive to eyes, skin, and respiratory tract [1].

- Handling Precautions:

- Engineering Controls: Use only in a certified fume hood.

- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, lab coat, and safety goggles.

- HF Considerations: Have calcium gluconate gel readily available in case of exposure.

- Decontamination: Equipment and spills should be treated with appropriate neutralizing agents.

Hydrolysis Pathway & Reaction Monitoring

The stepwise hydrolysis of POF₃ is a key reaction that can be monitored effectively using ¹⁹F NMR spectroscopy [1].

Hydrolysis pathway of this compound proceeds through sequential fluoride displacement [1].

Research Applications & Implications

- Phosphate Mimics: Hydrolysis intermediates like difluorophosphate (HPO₂F₂) and monofluorophosphate (H₂PO₃F) serve as valuable phosphate mimics in chemical biology and drug development [1] [5].

- Material Science: P-F bonds in fluoride-phosphate glasses are stable at low temperatures, making them useful in optics, photonics, and energy storage applications [2].

- Analytical Advancement: The resurgence of organophosphorus(V) fluoride chemistry, including its recent inclusion in click chemistry (PFEx), opens new avenues for creating probes and pharmaceuticals [5].

References

- 1. - Wikipedia this compound [en.m.wikipedia.org]

- 2. Review on the structural analysis of fluoride-phosphate ... [sciencedirect.com]

- 3. Application of 19F NMR Spectroscopy for Content ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. The Resurgence of Organophosphorus Fluoride Chemistry [pmc.ncbi.nlm.nih.gov]

phosphoryl fluoride gas phase behavior

Core Gas-Phase Thermochemical Data

The following table summarizes key quantitative gas-phase thermochemical data for phosphoryl fluoride, as provided by the National Institute of Standards and Technology (NIST) Standard Reference Database [1] [2].

| Property | Value | Units | Conditions |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 | kJ/mol | 298.15 K, 1 bar |

| Standard Entropy (S°gas, 1 bar) | 285.41 | J/mol·K | 298.15 K, 1 bar |

| Molecular Weight | 103.9684 | g/mol | - |

The gas-phase heat capacity (Cₚ) is described by a Shomate equation with two temperature ranges [1] [2]. The parameters are as follows:

Shomate Equation: Cₚ° = A + B*t + C*t² + D*t³ + E/t² (where t = temperature [K] / 1000)

| Temperature Range (K) | A | B | C | D | E |

|---|---|---|---|---|---|

| 298 - 1100 | 40.13209 | 152.4223 | -133.0863 | 41.85757 | -0.539184 |

| 1100 - 6000 | 107.0083 | 0.601463 | -0.121447 | 0.008394 | -6.730131 |

Formation, Detection, and Relevance

This compound is not typically a primary target of synthesis but is a significant decomposition product in certain systems, most notably in lithium-ion battery failure.

Formation Pathway in Li-ion Batteries

The most well-documented route to POF₃ formation is through the thermal decomposition of lithium hexafluorophosphate (LiPF₆), a common salt in lithium-ion battery electrolytes, particularly in the presence of moisture [3] [4]. The reaction pathway is as follows:

Diagram of the thermal decomposition and hydrolysis pathway of LiPF₆ leading to the formation and breakdown of POF₃.

Quantitative measurements from battery fire tests found that some commercial lithium-ion batteries can emit 15–22 mg of POF₃ per Wh of nominal battery energy capacity [3].

Detection and Analysis Methods

- FTIR Spectroscopy: Quantitative, time-resolved measurement of

POF₃and other gases like HF in battery emission studies [3]. - Fullerenol-based Sensors: An emerging research area where hydroxylated fullerene materials are investigated for detecting toxic fluoride gases like

POF₃andHFdue to hydrogen bonding interactions. Studies use Density Functional Theory (DFT) to model adsorption mechanisms [4]. - NMR Spectroscopy: Used to identify and quantify fluorine-containing species, such as

PO₃F²⁻, in solid degradation products from mechanochemical processes [5].

Research Context and Safety Notes

- Toxicological Concern:

POF₃is recognized as a reactive and potentially toxic gas. It readily hydrolyzes in the presence of water to ultimately form hydrofluoric acid (HF), a known toxicant [3]. Its chlorine analog,POCl₃, is highly toxic, suggestingPOF₃may be similarly or more hazardous [3]. - Industrial Relevance: Understanding and managing

POF₃and other fluoride emissions is a critical safety consideration in the development, use, and recycling of lithium-ion batteries, especially for large-scale energy storage [3] [6].

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. Toxic fluoride gas emissions from lithium-ion battery fires [nature.com]

- 4. Fullerenol-based toxic fluoride gas sensing: A promising ... [sciencedirect.com]

- 5. Phosphate-enabled mechanochemical PFAS destruction ... [nature.com]

- 6. Impact and removal of fluorine impurity in the ... [sciencedirect.com]

Fundamental Properties and Synthesis of Phosphoryl Fluoride

Phosphoryl fluoride (POF₃) is a colorless, toxic gas with a boiling point of -39.7 °C [1]. It is highly reactive and hydrolyzes in water, eventually forming orthophosphoric acid [1].

The classical preparation method involves the controlled hydrolysis of phosphorus pentafluoride (PF₅) [1]. In modern research, a common and practical synthesis involves a two-step halogen exchange process, starting from the readily available phosphoryl chloride (POCl₃) [2].

The table below summarizes the core properties and a standard synthetic protocol derived from current research methodologies [2].

| Property Category | Details |

|---|---|

| Chemical Formula | POF₃ [1] |

| Molar Mass | 103.9684 g/mol [1] |

| Physical State | Colorless gas [1] |

| Boiling Point | -39.7 °C [1] |

| Hazards | Poisonous, corrosive, reacts with water to form HF [1] |

| Synthesis (Typical Research Scale) | 1. React POCl₃ with a secondary amine and a base (e.g., Et₃N) to form a phosphoramidic dichloride intermediate. 2. Perform a fluoride-chloride halogen exchange using potassium fluoride (KF, 8.0 equiv) in acetone at room temperature [2]. |

Modern Context: Phosphorus Fluoride Exchange (PFEx) in Drug Discovery

While the historical discovery of POF₃ may be obscure, its relevance has been revitalized by the emergence of Phosphorus Fluoride Exchange (PFEx) as a powerful "click chemistry" reaction [3] [2].

PFEx is a catalytic click reaction that involves the exchange of P(V)–F bonds with alcohol and amine nucleophiles, reliably producing P–O- and P–N-linked compounds [4]. This reaction is inspired by how nature uses phosphate esters and anhydrides to build complex molecules like DNA and ATP [2]. Although POF₃ itself is often impractical for routine lab use due to its high toxicity and gaseous state, it is considered a conceptual ideal for PFEx, and related bench-stable molecules like phosphoramidic difluorides are commonly used instead [2].

The following diagram illustrates the core concept of the PFEx reaction and its strategic value:

Applications and Safety in Pharmaceutical Research

The PFEx chemistry, for which POF₃ is a foundational concept, enables the precise and rapid construction of complex, three-dimensional molecules. This is crucial for creating diversity in drug candidates and for the late-stage functionalization of existing drug molecules [2]. The table below outlines key applications and critical safety protocols.

| Application/Safety Aspect | Description |

|---|---|

| Drug Discovery & Development | Used to create multidimensional molecular hubs for probing biological systems and generating new therapeutic candidates [2]. |

| Late-Stage Functionalization | Enables the efficient modification of complex drug molecules or fragments to optimize properties or create new chemical entities [2]. |

| Handling & Quenching | Protocols require careful handling of P–F containing compounds and effective quenching of reactions to ensure user safety [4]. |

| Historical Safety Context | Organophosphorus(V) fluorides have been employed as toxic nerve agents, which has historically overshadowed their potential. This necessitates strict safety measures in the lab [2]. |

Key Insights for Researchers

For scientists in drug development, understanding this compound's role provides key advantages:

- Novel Chemistries: PFEx is the latest addition to the Nobel Prize-winning click chemistry toolbox, offering a new way to make stable, three-dimensional molecular connections that are often needed in pharmaceuticals [3] [2].

- Safety First: The toxic legacy of some organophosphorus fluorides means that rigorous safety protocols are non-negotiable. Always adhere to institutional guidelines for handling and disposal [4] [2].

- Bridging History and Innovation: While POF₃ is a simple molecule, its modern application in PFEx represents a significant shift from "poison to promise," unlocking new avenues for creating functional molecules [3].

References

Comprehensive Technical Guide: Phosphoryl Fluoride Synthesis Methods, Applications, and Safety Protocols

Introduction to Phosphoryl Fluoride

This compound (POF₃), also known as phosphorus oxyfluoride, is an important inorganic compound with significant utility in chemical synthesis and drug development. This colorless, reactive gas possesses a tetrahedral molecular structure with phosphorus at the center bonded to three fluorine atoms and one oxygen atom. The compound exhibits a boiling point of -39.7°C and reacts vigorously with water, alcohols, and acids, making careful handling essential [1]. Historically, this compound and related organophosphorus(V) fluorides have been associated with toxicity concerns due to their application as nerve agents and acetylcholinesterase inhibitors [2]. However, recent advances have revealed their promising potential in click chemistry, chemical biology, and pharmaceutical development when proper safety protocols are observed [2] [3].

The resurgence of interest in organophosphorus(V) fluorides stems from their unique reactivity profile and versatility as synthetic intermediates. Behind the very real safety considerations, there is growing potential in a wide range of fields, from chemical biology to drug development [2]. The recent inclusion of organophosphorus(V) fluorides in click chemistry exemplifies the promise these compounds possess and brings these molecules to the brink of a resurgence in scientific interest [2]. This application note provides comprehensive technical information on synthesis methods, experimental protocols, safety considerations, and emerging applications of this compound to enable researchers to harness its potential while maintaining rigorous safety standards.

Chemical Properties and Characteristics

Fundamental Physicochemical Properties

This compound exhibits several key physicochemical properties that determine its handling requirements and reactivity:

- Molecular weight: 103.9684 g/mol [1]

- Appearance: Colorless gas at room temperature [1]

- Boiling point: -39.7°C [1]

- Density: 1.506 g/cm³ [4]

- Vapor pressure: 6630 mmHg at 25°C [4]

- Dipole moment: 1.76 D [1]

- Solubility: Reacts with water, alcohols, and acids; soluble in diethyl ether and hydrocarbons [1]

The P-F bond in this compound exhibits distinctive characteristics with a bond length of approximately 1.52 Å and a high bond dissociation energy of 602 kJ/mol, which contributes to both its stability and selective reactivity [3]. This high bond dissociation energy makes P-F bonds more stable than P-Cl bonds (BDE = 331 kJ/mol), allowing for selective substitution reactions where P-Cl bonds react preferentially while leaving P-F bonds intact [3].

Stability and Reactivity

This compound undergoes hydrolysis in aqueous solution through a stepwise process that proceeds via difluorophosphate and monofluorophosphate intermediates to ultimately yield orthophosphate [1]. The hydrolysis pathway can be represented as:

POF₃ → HPO₂F₂ → H₂PO₃F → H₃PO₄

This reactivity with water and other protic solvents necessitates careful exclusion of moisture during synthetic applications. The compound also reacts with amines, as demonstrated by its reaction with dimethylamine to produce dimethylaminophosphoryl difluoride and related species [1]. Despite these reactivities, P-F bonds demonstrate remarkable stability under various conditions, including thermal stress, reduction, and exposure to nucleophiles like aniline under controlled conditions [3].

Synthesis Methods

Conventional Synthetic Routes

Table 1: Comparison of this compound Synthesis Methods

| Method | Starting Materials | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorosulfonic Acid Route | Phosphate rock, fluorosulfonic acid | 150-400°C, pressure reactor | ~75% based on P content | Direct from inexpensive materials, one-step process | Co-production of HPO₂F₂ and H₂SO₄ |

| Halogen Exchange | POCl₃ + HF or metal fluorides | Varies by fluoride source | Moderate to high | Established procedure | Handling corrosive HF |

| PF₅ Hydrolysis | PF₅ + controlled H₂O | Controlled conditions | Not specified | Partial hydrolysis pathway | Requires careful control |

| Modified PFEx Route | POCl₃ + KF | Room temperature, acetone solvent | High for intermediate compounds | Bench-stable precursors | Multi-step for POF₃ generation |

The conventional industrial synthesis of this compound has traditionally relied on halogen exchange reactions using phosphoryl chloride as the starting material. This approach typically involves the reaction of POCl₃ with hydrogen fluoride or various metal fluorides, facilitating the replacement of chlorine atoms with fluorine atoms [5]. While effective, this method presents significant handling challenges due to the corrosive nature of both starting materials and products.

Another established route involves the partial hydrolysis of phosphorus pentafluoride (PF₅), which allows for controlled oxygen introduction while maintaining fluorine atoms on the phosphorus center [1]. This method requires careful control of reaction conditions to prevent complete hydrolysis to phosphate species while achieving satisfactory conversion to the target this compound compound.

Advanced and Alternative Methods

Recent developments have focused on more direct and efficient synthesis pathways. A particularly innovative approach utilizes fluorosulfonic acid reacting with various phosphate sources, including phosphate rock, phosphoric acid, or metal phosphates [5]. This method enables direct production of this compound through a one-step process conducted at elevated temperatures (150-400°C), with optimal performance observed around 350°C [5].

The process can be represented by the general reaction:

Phosphate source + FSO₃H → POF₃ + HPO₂F₂ + H₂SO₄

When employing phosphate rock with typical moisture content of 1.0-1.5%, the volatile phosphorus-containing products consist of approximately 5 parts POF₃ to 1 part HPO₂F₂ (difluorophosphoric acid) [5]. The difluorophosphoric acid represents the hydrolysis product of this compound, with its formation dependent on the moisture and hydroxyl content of the phosphate source [5].

For laboratory-scale synthesis of related organophosphorus(V) fluorides, a modified halogen exchange approach using POCl₃ as starting material followed by fluoride-chloride exchange with KF (8.0 equivalents) in acetone at room temperature has been reported as an optimized protocol [3]. This method produces phosphoramidic difluorides as stable intermediates that can serve as practical precursors for further applications.

Experimental Protocols

Fluorosulfonic Acid Method

Materials and Equipment:

- Pulverized phosphate rock (20.1 g, composition: 34.7% P₂O₅, 47.5% CaO, 5.57% SiO₂, 3.51% F, 1.36% Fe₂O₃, 0.70% Al₂O₃)

- Fluorosulfonic acid (20 g)

- Nitrogen gas (for purging)

- Vertical aluminum reactor pipe

- Heating mantle with temperature control

- Series of cold traps (maintained at 100°C, 20°C, -100°C, and -196°C)

- Temperature monitoring equipment

Procedure:

- Place the pulverized phosphate rock on a screen in the vertical aluminum reactor pipe.

- Heat the reactor to 350°C while maintaining a nitrogen sweep.

- Introduce fluorosulfonic acid vapor through the bottom inlet of the reactor from a reservoir maintained at 200°C.

- Pass the off-gas through the series of traps maintained at specific temperatures:

- 100°C trap: Collects sulfuric acid

- 20°C trap: Collects difluorophosphoric acid

- -100°C trap: Collects this compound

- -196°C trap: Collects silicon tetrafluoride

- Continue the reaction until approximately 20 g of fluorosulfonic acid vapor has been passed through the reactor.

- Apply a slow nitrogen sweep to move all volatile products into the trapping system.

- Typical yield: 4.5 g this compound and 0.9 g difluorophosphoric acid from 20.1 g phosphate rock and 20 g fluorosulfonic acid [5].

Key Parameters:

- Optimal reaction temperature: 350°C

- Phosphate rock should be in pulverized form for maximum surface area

- 20-30% excess phosphate source recommended to avoid unreacted fluorosulfonic acid in the product

- Reaction begins at 150°C but higher temperatures improve efficiency

Halogen Exchange Protocol for Phosphoramidic Difluorides

Materials and Equipment:

- Phosphoryl chloride (POCl₃)

- Secondary amines

- Triethylamine (Et₃N)

- Potassium fluoride (KF, 8.0 equivalents)

- Acetone (anhydrous)

- Celtic filtration system

- Standard Schlenk line equipment for air-sensitive compounds

Procedure:

- Add secondary amine (1.0 equivalent) slowly to POCl₃ (1.0 equivalent) in the presence of Et₃N (as base) in an appropriate solvent at 0°C.

- Allow the reaction to warm to room temperature and stir until complete by TLC.

- Remove the solvent under reduced pressure.

- Dissolve the crude phosphoramidochloridate in anhydrous acetone.

- Add KF (8.0 equivalents) and stir at room temperature until halogen exchange is complete (monitor by ³¹P NMR).

- Filter the reaction mixture through Celite to remove inorganic salts.

- Concentrate under reduced pressure to obtain the phosphoramidic difluoride.

- Note: Liquid phosphoramidic difluorides may decompose over several hours at room temperature and are best used immediately after preparation [3].

Safety Considerations

Toxicity and Handling Requirements

This compound is classified as a poisonous and corrosive compound that can form hydrogen fluoride upon contact with moisture, including tissue [1] [4]. The GHS labeling includes the signal word "Danger" with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H330 (fatal if inhaled), and H372 (causes damage to organs through prolonged or repeated exposure) [1].

Organophosphorus(V) fluorides historically function as acetylcholinesterase (AChE) inhibitors, which is the mechanism underlying their toxicity as nerve agents [2]. This occurs when the OH group of the serine residue in acetylcholinesterase undergoes phosphorylation, effectively inhibiting enzymatic activity. This prevents the breakdown of acetylcholine in neuronal synapses, causing overstimulation of acetylcholine receptors and prolonged depolarization of postsynaptic neurons, potentially leading to death by asphyxia due to muscle paralysis [2].

Essential safety precautions include:

- Use of self-contained breathing apparatus for firefighting or significant exposure scenarios [4]

- Chemical-resistant gloves and safety glasses with side-shields conforming to EN166 or equivalent standards [4]

- Appropriate exhaust ventilation at places where dust or vapors may form [4]

- Storage in cool, tightly closed containers in dry, well-ventilated areas [4]

Toxicity Mitigation Strategies

Structural modification of organophosphorus(V) fluorides can significantly influence their toxicity profiles:

- Fluorophosphates [(OR)₂P(O)F] show at least 100-fold reduced AChE inhibition compared to fluorophosphonates [R(OR)P(O)F] [2]

- Compounds with P=S moieties instead of P=O demonstrate at least 5000-fold reduction in AChE inhibition [2]

- Chirality can dramatically influence toxicity, with different stereoisomers of certain nerve agents showing as much as 3-4 orders of magnitude variation in acetylcholinesterase inhibition [2]

Researchers should completely avoid compounds falling within the Organization for the Prohibition of Chemical Weapons (OPCW) Schedule 1, which includes phosphonofluoridates bearing an alkyl group and an O-alkyl group with a carbon count ≤10, as well as derivatives where these groups are replaced with oxime or imine moieties (general structure of Novichok nerve agents) [2].

Applications in Research and Drug Development

Phosphorus Fluoride Exchange (PFEx) Click Chemistry

Phosphorus Fluoride Exchange represents a cutting-edge advancement in catalytic click-reaction technology that draws inspiration from Nature's phosphate connectors [3]. PFEx facilitates the reliable coupling of P(V)-F loaded hubs with aryl alcohols, alkyl alcohols, and amines to produce stable, multidimensional P(V)-O and P(V)-N linked products [3]. The rate of P-F exchange is significantly enhanced by Lewis amine base catalysis, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) [3].

Key advantages of PFEx chemistry include:

- Multidimensional connectivity: Controlled projections can be deliberately incorporated along three of the four tetrahedral axes departing from the P(V) central hub

- Selective serial exchange: Substrates containing multiple P-F bonds are capable of selective, serial exchange reactions via judicious catalyst selection

- Biomimetic approach: Emulates Nature's use of phosphate connectors in essential biomolecules

- Late-stage functionalization: Enables modification of drugs and drug fragments with polyvalent PFEx hubs

The reactivity profile of P-F hubs surpasses that of their P-Cl counterparts in terms of both reaction rate and performance, qualifying PFEx as a promising click reaction for biomedical applications [3].

Chemical Biology and Pharmaceutical Applications

Table 2: Research Applications of this compound and Derivatives

| Application Area | Specific Use | Examples/Benefits |

|---|---|---|

| Drug Development | Acetylcholinesterase inhibitors | Glaucoma treatment (e.g., diisopropyl fluorophosphate) [2] |

| Chemical Biology | Protein tyrosine phosphatase inhibitors | Pentafluorophosphato amino acids with 30-fold stronger binding affinity to PTP1B [2] |

| Analytical Probes | ¹⁹F NMR spectroscopy | Nucleotide analogues as reporter molecules in enzyme binding assays [2] |

| Protein Profiling | Activity-based protein profiling | FP-biotin for detecting labeled proteins in sub-nanomolar concentrations [2] |

| Metabolic Studies | Serine hydrolase mapping | Identification and quantification of recombinant serine hydrolases [2] |

Organophosphorus(V) fluorides have demonstrated significant potential in pharmaceutical applications despite their challenging history. Since the 1940s, diisopropyl fluorophosphate (DFP) has been used to treat glaucoma by increasing synaptic transmission through acetylcholinesterase inhibition, allowing enhanced ciliary muscle contraction to facilitate fluid drainage from the eye [2]. More recently, Rademann and coworkers have developed pentafluorophosphate anions that act as protein tyrosine phosphatase (PTP) inhibitors [2]. These compounds are physiologically stable and represent an improvement over classic α,α-fluorobenzylphosphonate phosphotryrosine mimetics, which lack cell membrane permeability [2].

In 2022, the same group developed a novel synthetic protocol to access pentafluorophosphato amino acids, which displayed up to 30-fold stronger binding affinity to protein tyrosine phosphatase 1B (PTP1B) compared to classic biomimetics [2]. This breakthrough highlights the potential of strategically designed phosphorus(V) fluoride compounds in drug development.

Experimental Workflow and Visualization

The following diagram illustrates the complete experimental workflow for this compound synthesis and application, integrating both traditional and modern approaches:

Figure 1: Experimental workflow for this compound synthesis and application. The diagram illustrates two primary synthesis routes: traditional industrial-scale production and modern PFEx chemistry for research applications. Safety protocols are critical throughout all stages of handling and synthesis.

Conclusion and Future Perspectives

This compound and related organophosphorus(V) fluorides represent a class of compounds with both significant challenges and remarkable potential. While their historical association with toxicity demands rigorous safety protocols, recent methodological advances have unlocked their promising applications in click chemistry, drug development, and chemical biology. The development of PFEx (Phosphorus Fluoride Exchange) technology represents a particular breakthrough, enabling controlled, multidimensional assembly of complex molecules under mild conditions [3].

Future research directions will likely focus on expanding the scope of PFEx chemistry, developing increasingly selective catalysts, and designing novel organophosphorus(V) fluoride compounds with optimized biological activity and reduced toxicity. The continued exploration of structural modifications that attenuate toxicity while maintaining desirable reactivity will be essential for broadening the application of these compounds in biomedical research [2]. As safety protocols become more sophisticated and researcher awareness increases, this compound and its derivatives are poised to make significant contributions to pharmaceutical development and chemical synthesis in the coming years.

References

- 1. This compound [en.wikipedia.org]

- 2. The Resurgence of Organophosphorus Fluoride Chemistry [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorus fluoride exchange: Multidimensional catalytic ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Safety Data Sheets(SDS) ... [lookchem.com]

- 5. US3428422A - Preparation of phosphoryl ... - Google Patents fluoride [patents.google.com]

Comprehensive Application Notes and Protocols: Metal Fluorides as Tools for Studying Phosphoryl Transfer Enzymes

Introduction to Metal Fluorides as Phosphoryl Group Analogs

Metal fluoride (MF~x~) complexes have revolutionized the study of phosphoryl transfer enzymes by serving as structural and functional mimics of phosphate groups and their transition states. These complexes enable researchers to stabilize catalytic intermediates that would otherwise be too transient for experimental observation. The seminal discovery in the mid-1990s that tetrafluoroaluminate (AlF~4~^–^) could form stable complexes with nucleotide-bound proteins sparked the development of an entire family of MF~x~ analogs that mimic various states along the phosphoryl transfer reaction pathway [1]. The key advantage of these complexes lies in their ability to "trap" enzymes in catalytically relevant states while providing spectroscopically favorable atoms (fluorine) for detection and characterization [2].

Phosphoryl transfer reactions represent one of the most fundamental biochemical processes in living systems, constituting approximately 10% of all proteins encoded in the human genome [2]. These enzymes catalyze the transfer of a phosphoryl group (PO~3~^–^) from a donor to an acceptor molecule, with the reaction proceeding through a trigonal bipyramidal transition state in which the phosphorus is coordinated to five atoms in either a concerted or stepwise mechanism [3] [1]. The metal fluoride complexes serve as isosteric replacements for the phosphoryl group, with careful matching of geometry and charge distribution to mimic specific states along the reaction coordinate, from ground state analogs to transition state analogs [1] [4].

Metal Fluoride Complexes and Their Geometric Preferences

Types of Metal Fluoride Complexes

Different metal fluorides mimic different states along the phosphoryl transfer reaction pathway based on their coordination geometry and charge characteristics:

BeF~3~^–^ complexes typically adopt tetrahedral geometry and serve as ground state analogs for the phosphate group [1]. These complexes are particularly effective for mimicking aspartyl phosphate intermediates in enzymes such as kinases and phosphatases. The bidentate coordination to an essential divalent metal ion (typically Mg^2+^) through one fluorine atom and the second carboxylate oxygen creates a stable six-membered ring that closely resembles the native phosphate group [1].

AlF~4~^–^ and AlF~3~^0^ complexes represent different points along the reaction coordinate. The tetrahedral AlF~4~^–^ initially raised questions about its relevance to phosphoryl transfer until structural analyses revealed that it typically coordinates with octahedral geometry around aluminum, while the overall arrangement of protein atoms and substrates maintains a transition state-like configuration [1]. The neutral AlF~3~^0^ complex more accurately mimics the charge distribution of the true transition state and adopts trigonal bipyramidal geometry [1].

MgF~3~^–^ complexes represent a breakthrough as they combine the correct anionic charge with trigonal bipyramidal geometry, making them excellent mimics of the transition state for phosphoryl transfer reactions [1]. The identification of magnesium as the central atom in these complexes required proton-induced X-ray emission spectroscopy (PIXE) for definitive verification [1].

ScF~4~^–^ represents a recent addition to the MF~x~ toolkit, offering a strong anomalous signal with soft X-rays that facilitates structural determination [2]. This property makes it particularly valuable for techniques that rely on anomalous scattering for atom identification.

Geometric and Electronic Considerations

The utility of MF~x~ complexes stems from their ability to mimic the geometric and electronic properties of phosphate groups at different stages of the transfer reaction:

Table 1: Metal Fluoride Complexes as Phosphate Analogs

| Metal Fluoride | Coordination Geometry | Charge | Mimicked State | Key Features |

|---|---|---|---|---|

| BeF~3~^–^ | Tetrahedral | –1 | Ground state (phosphate) | Tetrahedral arrangement similar to phosphate; ~70 structures with aspartate, ~50 with nucleotides |

| AlF~4~^–^ | Octahedral (around Al) | –1 | Early transition state | First discovered MF~x~ analog; coordinates with protein and nucleophile |

| AlF~3~^0^ | Trigonal bipyramidal | 0 | Transition state | Charge-neutral; better Coulombic match to transition state |

| MgF~3~^–^ | Trigonal bipyramidal | –1 | Transition state | Correct charge and geometry; identified by PIXE |

| ScF~4~^–^ | Trigonal bipyramidal | –1 | Transition state | Strong anomalous signal with soft X-rays |

The trigonal bipyramidal geometry observed in MgF~3~^–^, AlF~3~^0^, and ScF~4~^–^ complexes matches the expected transition state for in-line phosphoryl transfer, where the nucleophile and leaving group occupy apical positions [1] [4]. This geometry has been universally observed in MF~x~ complexes representing transition states, providing strong evidence for a concerted transfer mechanism with inline stereochemistry in enzymatic phosphoryl transfer [1] [5]. Quantum mechanical computations have validated that these MF~x~ complexes serve as reliable models for true transition states, demonstrating similar bond lengths, metal coordination, and virtually identical hydrogen bond networks [4].

Experimental Protocols for Metal Fluoride Applications

Protein Crystallography with MF~x~ Complexes

Objective: To determine high-resolution structures of phosphoryl transfer enzymes trapped in catalytically relevant states using MF~x~ complexes.

Protocol Steps:

Enzyme Preparation:

- Purify the target enzyme to homogeneity using standard chromatographic techniques.

- Ensure the enzyme is properly folded and maintains catalytic activity.

- For nucleotide-dependent enzymes, remove endogenous nucleotides by dialysis or gel filtration.

Complex Formation:

- Prepare a stoichiometric mixture of enzyme, substrate (or product), and essential metal cofactors (typically Mg^2+^ or Mn^2+^).

- Add the appropriate metal fluoride salt:

- For BeF~3~^–^ complexes: Use BeCl~2~ or BeSO~4~ with excess NaF (typically 5-20 mM Be salt + 50-100 mM NaF) [1].

- For AlF~4~^–^ complexes: Use AlCl~3~ with excess NaF (typically 2-10 mM AlCl~3~ + 50-100 mM NaF) [1] [2].

- For MgF~3~^–^ complexes: Use MgCl~2~ with excess NaF (typically 5-20 mM MgCl~2~ + 50-100 mM NaF) [1].

- For ScF~4~^–^ complexes: Use ScCl~3~ or Sc(OTf)~3~ with excess NaF (concentrations may require optimization) [2].

- Incubate the mixture on ice for 30-60 minutes to allow complex formation.

Crystallization:

- Use vapor diffusion or other appropriate crystallization methods.

- Optimize conditions to obtain well-diffracting crystals.

- Include stabilizing agents (glycerol, PEG, etc.) as needed.

Data Collection and Structure Determination:

- Collect X-ray diffraction data at appropriate facilities.

- For ScF~4~^–^ complexes, consider using soft X-rays to exploit the strong anomalous signal [2].

- Solve structures using molecular replacement or other appropriate methods.

- Carefully examine electron density for the MF~x~ complex and surrounding active site residues.

Critical Considerations:

- Safety Precautions: Beryllium compounds are highly toxic; use appropriate personal protective equipment and engineering controls [1].

- pH Optimization: MF~x~ complex formation is often pH-dependent; test different pH conditions for optimal complex stability.

- Counterion Effects: Chloride ions may compete with fluoride in some cases; nitrate or sulfate salts may be preferable.

- Validation: Use computational methods (QM/MM) to validate that the MF~x~ complex accurately represents the native transition state [1] [4].

Solution Studies Using 19F NMR Spectroscopy

Objective: To characterize the dynamics and environment of MF~x~ complexes in solution using 19F NMR.

Protocol Steps:

Sample Preparation:

- Prepare the enzyme-MF~x~ complex as described for crystallography.

- Transfer to appropriate NMR buffer, ensuring compatibility with the experiment (minimal signal interference).

- Use deuterated solvents for field frequency locking.

Data Acquisition:

- Acquire 19F NMR spectra on a capable NMR spectrometer.

- Use appropriate acquisition parameters:

- Spectral width: 100-200 ppm

- Pulse sequences: Standard 1D pulse sequence with water suppression if needed

- Relaxation delay: 1-2 seconds

- Number of scans: Varies based on concentration and sensitivity

Data Analysis:

- Reference chemical shifts to an appropriate standard (e.g., CFCl~3~ at 0 ppm).

- Analyze chemical shift perturbations to probe the electronic environment.

- Measure line widths to assess complex dynamics and stability.

- For multi-dimensional experiments, assign peaks through correlation with 1H or other nuclei.

Critical Considerations:

- Concentration Optimization: Use enzyme concentrations of 0.1-1 mM for adequate signal-to-noise.

- Temperature Control: Chemical shifts are temperature-sensitive; maintain constant temperature during acquisition.

- Binding Validation: Perform titration experiments to verify specific binding and determine dissociation constants.

- Relaxation Measurements: T~1~ and T~2~ relaxation times can provide information about complex dynamics.

The following diagram illustrates the decision-making workflow for selecting appropriate metal fluorides based on research goals:

Practical Considerations and Data Interpretation

Properties and Applications of Metal Fluorides

Table 2: Practical Guide to Metal Fluoride Applications

| Parameter | BeF~3~^–^ | AlF~4~^–^ | MgF~3~^–^ | ScF~4~^–^ |

|---|---|---|---|---|

| Primary Application | Ground state analog | Early transition state | Transition state | Transition state with anomalous signal |

| Optimal Concentration | 5-20 mM Be + 50-100 mM NaF | 2-10 mM Al + 50-100 mM NaF | 5-20 mM Mg + 50-100 mM NaF | 5-20 mM Sc + 50-100 mM NaF |

| Essential Cofactors | Mg^2+^ or Mn^2+^ | Mg^2+^ | None specifically | None specifically |

| Structural Features | Tetrahedral | Octahedral around Al | Trigonal bipyramidal | Trigonal bipyramidal |

| Spectroscopic Signatures | 19F NMR: -120 to -140 ppm | 19F NMR: -150 to -170 ppm | 19F NMR: -180 to -210 ppm | 19F NMR: To be characterized |

| Safety Considerations | Highly toxic; use containment | Moderate toxicity | Low toxicity | Moderate toxicity |

| Validation Methods | X-ray crystallography, 19F NMR | X-ray crystallography, 19F NMR | PIXE, X-ray crystallography | Anomalous diffraction |

Data Interpretation Guidelines

When interpreting data from MF~x~ experiments, consider the following key aspects:

Geometry Validation: Confirm that the MF~x~ complex adopts the expected geometry (tetrahedral for ground state, trigonal bipyramidal for transition state) and that the protein scaffold maintains native-like conformation [1] [4].

Active Site Interactions: Analyze the hydrogen bonding network and electrostatic interactions between the MF~x~ complex and active site residues. Compare these interactions with those predicted for the native transition state through computational methods [1].

Metal Coordination: Verify the coordination geometry of essential metal ions (typically Mg^2+^). In BeF~3~^–^ complexes, the bidentate coordination to Mg^2+^ through one fluorine and an oxygen atom forms a characteristic six-membered ring [1].

Consistency Across Techniques: Correlate findings from different structural techniques (crystallography, NMR, cryo-EM) to build a comprehensive picture of the enzyme mechanism. Solution studies using 19F NMR can validate conformational states observed in crystal structures [2].

Troubleshooting and Optimization

Common Challenges and Solutions

Poor Complex Formation: If MF~x~ complexes do not form efficiently, try varying the ratio of metal to fluoride, adjusting pH, or including substrates/product analogs to stabilize the desired state.

Crystal Disorders: If crystals diffract poorly or show disorder around the active site, consider using higher concentrations of MF~x~ components or employing cross-linking techniques to stabilize crystals.

Non-specific Binding: If 19F NMR shows multiple signals, perform careful titration experiments to distinguish specific from non-specific binding, or use mutant enzymes that disrupt the active site as controls.

Complex Instability: If MF~x~ complexes decompose during experiments, optimize buffer conditions, include stabilizing cosolvents, or use rapid data collection methods.

Advanced Applications

Recent developments in MF~x~ methodologies have enabled new applications:

Time-resolved Crystallography: Using rapid mixing and freezing techniques to observe MF~x~ complex formation at various time points.

Hybrid Approaches: Combining MF~x~ complexes with other spectroscopic techniques such as EPR or fluorescence spectroscopy to obtain complementary information.

Cryo-EM Applications: Implementing MF~x~ complexes in single-particle cryo-EM studies of large phosphoryl transfer complexes [2].

Computational Integration: Using MF~x~ structures as starting points for QM/MM calculations to elucidate detailed reaction mechanisms and energy landscapes [1] [4].

Conclusion

Metal fluoride complexes provide powerful chemical tools for elucidating the mechanisms of phosphoryl transfer enzymes. By serving as structural and electronic analogs of phosphate groups and their transition states, these complexes enable researchers to visualize and characterize catalytic intermediates that are otherwise inaccessible to direct observation. The comprehensive protocols outlined in these Application Notes provide a solid foundation for implementing these techniques in diverse research programs aimed at understanding enzyme mechanisms.

As the field advances, new metal fluoride complexes and applications continue to emerge, offering ever more sophisticated tools for probing the intricate details of phosphoryl transfer reactions. The integration of these structural insights with computational and spectroscopic approaches promises to yield a comprehensive understanding of biological catalysis, with potential applications in drug discovery and enzyme engineering.

References

- 1. Metal Fluorides: Tools for Structural and Computational ... [pmc.ncbi.nlm.nih.gov]

- 2. Metal fluorides-multi-functional tools for the study of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Phosphoryl-Transfer Reactions: Understanding ... [pmc.ncbi.nlm.nih.gov]

- 4. Metal Fluorides : Tools for Structural and Computational Analysis of... [pubmed.ncbi.nlm.nih.gov]

- 5. Metal Fluorides : Tools for Structural and Computational... | SpringerLink [link.springer.com]

Comprehensive Application Notes and Protocols: Metal Fluorides as Phosphate Surrogates in Enzymological Studies

Introduction to Metal Fluoride Complexes in Enzymology

Metal fluoride complexes have revolutionized the study of phosphoryl transfer enzymes, which constitute approximately 10% of all proteins encoded in the human genome [1]. These complexes function as structural and mechanistic mimics of phosphate groups, enabling researchers to trap and characterize enzymatic intermediates that are otherwise too transient for direct observation. The seminal discovery in the mid-1990s that aluminum and magnesium fluorides could mimic phosphate groups in enzyme active sites opened new avenues for investigating enzyme mechanisms at atomic resolution [2] [3]. The significance of these tools stems from their ability to serve as transition state analogs and ground state mimics, providing unprecedented insights into the catalytic mechanisms of diverse enzyme classes including kinases, phosphatases, phosphomutases, and GTPases [2].

The fundamental premise underlying metal fluoride applications is "nuclear mutation" – the substitution of the phosphoryl group (PO₃⁻) with isoelectronic and isostructural metal fluoride complexes such as MgF₃⁻ or AlF₄⁻ [3]. These complexes share key characteristics with phosphate groups, including similar ionic radii, comparable charge distribution, and the ability to adopt similar coordination geometries within enzyme active sites [4] [2]. This strategic substitution allows researchers to stabilize enzymatic states that mimic either the ground state or transition state of phosphoryl transfer reactions, facilitating detailed structural and mechanistic analyses using techniques ranging from X-ray crystallography to solution NMR spectroscopy.

Properties and Historical Development of Key Metal Fluoride Complexes

Fundamental Complexes and Their Characteristics

The serendipitous discovery of metal fluorides as phosphate analogs began with the crystallization of ternary complexes of guanosine diphosphate (GDP) coordinated to tetrafluoroaluminate (AlF₄⁻) with small G proteins in the mid-1990s [2]. These initial observations were quickly followed by the identification of additional metal fluoride species with distinct mimicking properties:

Beryllium fluorides (BeFₓ): These complexes predominantly form tetrahedral geometries (BeF₃⁻) that closely resemble the ground state of phosphate groups, particularly when bound to aspartate carboxylates or nucleotide phosphates [4] [2]. The coordination sphere typically involves bidentate coordination to a divalent metal ion (usually Mg²⁺) from one fluorine and an adjacent carboxylate oxygen, forming a near-planar six-membered ring [2].

Aluminum fluorides (AlFₓ): These complexes exhibit structural plasticity, with AlF₄⁻ adopting octahedral coordination and AlF₃ forming trigonal bipyramidal geometry [4] [2]. The neutral AlF₃ species serves as a transition state analog despite being a Coulombic mismatch for the anionic phosphoryl group [2].

Magnesium fluorides (MgFₓ): The MgF₃⁻ complex represents the most accurate transition state mimic due to its trigonal bipyramidal geometry and anionic charge, which closely matches the charge and geometry of the true transition state [4] [2]. Unlike aluminum and beryllium complexes, MgF₃⁻ does not exist spontaneously in solution and must be assembled and stabilized within the enzyme active site [4].

Table 1: Key Metal Fluoride Complexes and Their Properties as Phosphate Surrogates

| Complex | Coordination Geometry | Mimicked State | Charge | Spontaneous Solution Formation |

|---|---|---|---|---|

| BeF₃⁻ | Tetrahedral | Ground State | -1 | Yes |

| AlF₄⁻ | Octahedral | Transition State | -1 | Yes |

| AlF₃ | Trigonal Bipyramidal | Transition State | 0 | Yes |

| MgF₃⁻ | Trigonal Bipyramidal | Transition State | -1 | No (requires enzyme stabilization) |

| ScF₄⁻ | Not Fully Characterized | Transition State | -1 | Under Investigation |

Historical Context and Development

The development of metal fluorides as enzymatic probes occurred in what has been described as a "burst phase" of analog discovery throughout the 1990s [2]. The initial AlF₄⁻ complexes with G proteins Giα1 and Transducin α demonstrated the potential of these complexes to mimic nucleotide-bound states [2]. Shortly thereafter, complexes of ADP with AlF₄⁻ and BeF₃⁻ were characterized in myosin, with the BeF₃⁻ complex recognized specifically as a ground state analog [2]. A significant advancement came with the first identification of aluminum trifluoride (AlF₃) complexes that adopted trigonal bipyramidal geometry, accurately mimicking the transition state geometry of the γ-phosphate of ATP during transfer [2].

The field matured with the introduction of MgF₃⁻ as a transition state analog in the small G protein RhoA, which provided a superior electrostatic match to the true transition state [2]. Most recently, scandium tetrafluoride (ScF₄⁻) has emerged as a promising novel metal fluoride complex that offers significant anomalous scattering with soft X-rays, potentially expanding the structural tools available for studying these complexes [1]. The growing repository of metal fluoride complex structures in the Protein Data Bank now exceeds 350 entries, reflecting their broad utility and application across diverse enzyme systems [2].

Practical Applications and Complex Selection

Strategic Selection of Metal Fluoride Complexes

The appropriate selection of metal fluoride complexes depends critically on the specific enzymatic reaction under investigation and the particular catalytic state researchers aim to mimic. The following strategic guidelines inform complex selection:

Ground state studies: For mimicking stable phosphate groups in enzyme substrate complexes, BeF₃⁻ complexes are generally preferred [2]. These are particularly effective for investigating aspartyl phosphate intermediates common in P-type ATPases, response regulators, and phosphatases [2]. The stability of aspartyl trifluoroberyllates makes them amenable to both ¹⁹F NMR and protein crystallography, with over 70 such structures currently characterized [2].

Transition state analogs: For capturing the geometry and coordination of phosphoryl transfer transition states, MgF₃⁻ represents the optimal choice due to its trigonal bipyramidal geometry and anionic charge [4] [2]. When MgF₃⁻ proves challenging to stabilize, AlF₃ complexes provide a viable alternative, despite the Coulombic mismatch [2]. These complexes are particularly valuable for studying enzymes with associative phosphoryl transfer mechanisms, where the transition state exhibits substantial metaphosphate character.

Nucleotide-dependent enzymes: For GTPases and ATPases, combinations of nucleoside diphosphates (GDP or ADP) with AlF₄⁻ or MgF₃⁻ have proven highly effective for trapping transition states [2]. The first such complex was described for a dinucleotide kinase with aluminum trifluoride complexed to magnesium ADP, accurately mimicking the TS geometry of the γ-phosphate of ATP [2].

Table 2: Enzyme Classes and Recommended Metal Fluoride Complexes

| Enzyme Class | Recommended Complex | Target State | Key Structural Features |

|---|---|---|---|

| GTPases | GDP·AlF₄⁻ or GDP·MgF₃⁻ | Transition State | Octahedral or trigonal bipyramidal coordination to essential Mg²⁺ |

| Kinases | ADP·AlF₃ or ADP·MgF₃⁻ | Transition State | Trigonal bipyramidal geometry with in-line stereochemistry |

| Phosphatases | BeF₃⁻ (aspartate-linked) | Ground State | Tetrahedral coordination to active site aspartate |

| P-type ATPases | Aspartyl·BeF₃⁻ | Phosphoenzyme Intermediate | Tetrahedral coordination with bidentate Mg²⁺ binding |

| Phosphomutases | Sugar-P·MgF₃⁻ | Transition State | Trigonal bipyramidal coordination of transferred phosphate |

Factors Influencing Complex Formation and Stability

Successful implementation of metal fluoride complexes requires careful attention to several experimental factors that influence complex formation and stability:

pH optimization: The formation and stability of metal fluoride complexes exhibit significant pH dependence. For aluminum and beryllium fluorides, mildly acidic conditions (pH 5.5-6.5) generally promote complex formation, while magnesium fluorides typically require more neutral conditions [1].

Metal ion availability: The presence of essential divalent cations (particularly Mg²⁺) is often critical for proper complex formation [2]. These cations frequently mediate interactions between the metal fluoride complex and protein residues or nucleotide phosphates.

Fluoride concentration: Optimal fluoride concentrations typically range from 1-10 mM for aluminum and beryllium complexes, while magnesium complexes may require higher concentrations (up to 50-100 mM) due to the need to drive assembly within the active site [4] [1].

Temperature considerations: Complex formation is often temperature-dependent, with some complexes requiring extended incubation at specific temperatures (typically 4-20°C) for optimal assembly [1].

Experimental Protocols and Methodologies

General Protocol for Metal Fluoride Complex Formation

The successful formation of enzymatically relevant metal fluoride complexes follows a systematic approach with careful optimization of key parameters:

Enzyme Preparation: Purify the target enzyme to homogeneity using standard chromatographic techniques. Ensure the enzyme is in an appropriate buffer system (commonly HEPES or Tris-HCl, 20-50 mM, pH 6.5-7.5) with any essential cofactors or metal ions. For nucleotide-dependent enzymes, include the appropriate nucleoside diphosphate (ADP or GDP) at concentrations of 0.1-1.0 mM [1].

Metal and Fluoride Addition: Prepare concentrated stock solutions of metal chloride salts (AlCl₃, BeCl₂, MgCl₂) and sodium or ammonium fluoride. Add these to the enzyme solution sequentially or as pre-mixed complexes, with typical final concentrations of:

- Aluminum/beryllium systems: 0.1-1.0 mM metal ion, 1-5 mM fluoride

- Magnesium systems: 1-5 mM MgCl₂, 10-100 mM fluoride [1]

Complex Assembly: Incubate the reaction mixture at an appropriate temperature (typically 4-20°C) for 15 minutes to several hours. Monitor complex formation where possible by ¹⁹F NMR or enzymatic activity assays [1].

Stabilization: Once complexes are formed, stabilize them for structural studies by quick-freezing in liquid nitrogen (for crystallography or cryo-EM) or maintaining at constant temperature (for NMR or functional studies).

The following workflow diagram illustrates the key decision points and procedures for forming metal fluoride complexes:

Analytical Techniques for Characterizing Metal Fluoride Complexes

4.2.1 X-ray Crystallography

Protein crystallography remains the most powerful method for determining high-resolution structures of enzyme-metal fluoride complexes. The following protocol outlines the specific considerations for these complexes:

Crystal Growth: Grow crystals using standard vapor diffusion or batch methods with the enzyme in its apo form or with bound nucleotide diphosphates. Optimize crystallization conditions to obtain high-diffraction quality crystals [1].

Soaking Protocol: Prepare a soaking solution containing mother liquor supplemented with appropriate metal fluoride complexes (e.g., 10 mM NaF + 1 mM AlCl₃ or 50 mM NaF + 5 mM MgCl₂). Soak crystals for time periods ranging from 30 minutes to several hours, monitoring for potential crystal damage [1].

Co-crystallization: Alternatively, mix enzyme with metal fluoride complexes prior to crystallization setup. This approach is particularly useful for complexes that require specific assembly conditions or when soaking proves disruptive to crystal packing [1].

Data Collection: Collect diffraction data at appropriate wavelengths. For aluminum and scandium fluorides, consider collecting anomalous data at absorption edges (Al K-edge: ~1.49 Å, Sc K-edge: ~3.03 Å) to confirm metal identity and position [1].

Structure Refinement: During refinement, include appropriate restraints for metal-fluoride geometry based on small molecule structures. Pay particular attention to the coordination geometry and interactions with active site residues [2].

4.2.2 ¹⁹F NMR Spectroscopy

Solution-state ¹⁹F NMR provides complementary information about metal fluoride complexes under physiologically relevant conditions:

Sample Preparation: Prepare enzyme samples (0.1-1.0 mM) in appropriate buffers using deuterated solvents for lock signal. Include 5-10% D₂O for field frequency locking [1].

Parameter Optimization: Acquire ¹⁹F spectra at magnetic fields of 14.1 T (600 MHz ¹H frequency) or higher. Use a dedicated ¹⁹F probe or broadband probe tuned to ¹⁹F frequency (approximately 564 MHz at 14.1 T). Typical acquisition parameters include:

- Spectral width: 50-100 ppm (centered at -120 to -160 ppm for BeFₓ/AlFₓ complexes)

- Pulse angle: 30-60°

- Relaxation delay: 1.0-1.5 s

- Acquisition time: 0.5-1.0 s [1]

Complex Identification: Reference chemical shifts to external standards (e.g., CFCl₃ or NaF). Characteristic chemical shift ranges include:

- BeFₓ complexes: -140 to -150 ppm

- AlFₓ complexes: -150 to -165 ppm

- MgFₓ complexes: -170 to -185 ppm [1]

4.2.3 Cryo-Electron Microscopy (Cryo-EM)

For large enzyme complexes or membrane proteins that challenge crystallographic approaches, cryo-EM offers an alternative structural method:

Sample Vitrification: Prepare enzyme-metal fluoride complexes at concentrations of 0.5-3 mg/mL. Apply 3-4 μL to freshly glow-discharged cryo-EM grids, blot with filter paper for 2-5 seconds, and plunge-freeze in liquid ethane cooled by liquid nitrogen [1].

Data Collection: Collect micrographs using a 300 kV cryo-electron microscope with a K2 or K3 direct electron detector. Target a total exposure dose of 40-60 e⁻/Ų, fractionated over 40-50 frames [1].

Image Processing: Process data using standard single-particle analysis pipelines (e.g., RELION, cryoSPARC). Focus refinement on the region containing the metal fluoride complex can improve local resolution [1].

Case Studies and Applications

GTPase Studies with Aluminum and Magnesium Fluorides

The small G proteins represent paradigmatic examples of successful metal fluoride applications. The initial structures of Giα1 and Transducin α with GDP·AlF₄⁻ complexes revealed key catalytic features, including the precise positioning of the essential glutamine and arginine residues, the catalytic magnesium ion, and the attacking water molecule [2]. These structures demonstrated octahedral coordination for the aluminum tetrafluoride moiety, with the AlF₄⁻ group positioned between the GDP β-phosphate and the nucleophilic water molecule.

Subsequent studies with MgF₃⁻ complexes in the small G protein RhoA provided even more accurate transition state mimics [2]. The MgF₃⁻ complex adopted trigonal bipyramidal geometry, with the magnesium ion coordinating to fluorine atoms in the equatorial positions and the GDP β-phosphate oxygen and attacking water molecule in axial positions. These structures confirmed the "in-line" stereochemistry of phosphoryl transfer and highlighted the critical role of the conserved glutamine residue in stabilizing the transition state. The use of proton-induced X-ray emission spectroscopy (PIXE) was essential for unambiguously identifying magnesium as the central atom in these complexes [2].

Kinase and Phosphatase Applications

Kinases and phosphatases have been extensively studied using metal fluoride complexes, providing fundamental insights into their catalytic mechanisms:

Nucleoside diphosphate kinases: Structures of ADP·AlF₃·GDP complexes from Dictyostelium discoideum revealed a quaternary complex with trigonal bipyramidal geometry around the aluminum trifluoride group, representing the transition state for phosphoryl transfer between two nucleotides [2].

Phosphatases: Aspartyl trifluoroberyllate complexes in various phosphatases have provided snapshots of the phosphoenzyme intermediate state [2]. These structures typically show tetrahedral coordination of beryllium to three fluoride atoms and the aspartate carboxylate oxygen, with bidentate coordination to an essential Mg²⁺ ion completing the coordination sphere.

The following diagram illustrates the mechanistic implications derived from these structural studies:

Emerging Developments and Future Perspectives

Novel Metal Fluoride Complexes

Recent research has expanded the repertoire of metal fluoride complexes beyond the established aluminum, beryllium, and magnesium systems:

Scandium fluorides: The recent introduction of scandium tetrafluoride (ScF₄⁻) complexes offers significant advantages for structural studies due to their strong anomalous scattering with soft X-rays [1]. This property facilitates unambiguous identification of the metal center and precise determination of complex geometry. Initial studies indicate that ScF₄⁻ functions as a transition state analog similar to AlF₄⁻, but with potentially higher stability in certain enzymatic contexts.

Multinuclear complexes: Researchers are increasingly exploring heterobimetallic fluoride complexes that may more accurately mimic transition states in enzymes requiring multiple metal ions for catalysis. These complexes offer the potential to model more complex phosphoryl transfer systems, including those involved in DNA replication and RNA processing.

Advanced Analytical Applications

Methodological advancements continue to enhance the utility of metal fluoride complexes in enzymological research:

Integrated structural biology: Combining multiple techniques (crystallography, NMR, cryo-EM, and SAXS) provides comprehensive insights into metal fluoride complexes across different timescales and resolution regimes [1]. This integrated approach is particularly valuable for capturing conformational dynamics associated with enzymatic catalysis.

Computational integration: Quantum mechanical and molecular mechanical (QM/MM) computations have validated metal fluoride complexes as accurate models for true transition states, demonstrating similar bond lengths, metal coordination, and virtually identical hydrogen bond networks [2] [3]. These computational approaches now guide the rational design of improved analogs and aid in interpreting experimental results.

Time-resolved studies: The development of rapid-mixing and triggering methods enables time-resolved structural studies of metal fluoride complex formation, potentially capturing transient species along the reaction coordinate that have previously eluded characterization.

Conclusion